molecular formula C21H23FN2OS B11286308 N,N-diethyl-2-(3-((2-fluorobenzyl)thio)-1H-indol-1-yl)acetamide

N,N-diethyl-2-(3-((2-fluorobenzyl)thio)-1H-indol-1-yl)acetamide

Cat. No.: B11286308
M. Wt: 370.5 g/mol
InChI Key: UFMJQFVWSDJLDH-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-((2-fluorobenzyl)thio)-1H-indol-1-yl)acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an indole core, a fluorobenzyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-((2-fluorobenzyl)thio)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a thiol to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the indole derivative with diethylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-((2-fluorobenzyl)thio)-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified indole derivatives.

    Substitution: Functionalized fluorobenzyl derivatives.

Scientific Research Applications

N,N-diethyl-2-(3-((2-fluorobenzyl)thio)-1H-indol-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-((2-fluorobenzyl)thio)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole core is known to interact with various receptors and enzymes, modulating their activity. The fluorobenzyl group enhances the compound’s binding affinity and specificity, while the thioether linkage contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-(3-(benzylthio)-1H-indol-1-yl)acetamide: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    N,N-diethyl-2-(3-(methylthio)-1H-indol-1-yl)acetamide: Contains a methylthio group instead of a benzylthio group, affecting its reactivity and applications.

Uniqueness

N,N-diethyl-2-(3-((2-fluorobenzyl)thio)-1H-indol-1-yl)acetamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23FN2OS

Molecular Weight

370.5 g/mol

IUPAC Name

N,N-diethyl-2-[3-[(2-fluorophenyl)methylsulfanyl]indol-1-yl]acetamide

InChI

InChI=1S/C21H23FN2OS/c1-3-23(4-2)21(25)14-24-13-20(17-10-6-8-12-19(17)24)26-15-16-9-5-7-11-18(16)22/h5-13H,3-4,14-15H2,1-2H3

InChI Key

UFMJQFVWSDJLDH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC=CC=C3F

Origin of Product

United States

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